(R)-(+)-2-Chloropropionic acid

Chiral purity Biological activity Toxicology

(R)-(+)-2-Chloropropionic acid (CAS 7474-05-7) is a chiral chlorocarboxylic acid with the molecular formula C₃H₅ClO₂. It is the (R)-enantiomer of 2-chloropropionic acid, the simplest chiral chlorocarboxylic acid available as a single enantiomer.

Molecular Formula C3H5ClO2
Molecular Weight 108.52 g/mol
CAS No. 7474-05-7
Cat. No. B014742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-2-Chloropropionic acid
CAS7474-05-7
SynonymsD-(α)-Chloropropionic Acid;  (2R)-2-Chloropropionic Acid; D-2-Chloropropionic Acid;  D-Chloropropionic Acid; 
Molecular FormulaC3H5ClO2
Molecular Weight108.52 g/mol
Structural Identifiers
SMILESCC(C(=O)O)Cl
InChIInChI=1S/C3H5ClO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/t2-/m1/s1
InChIKeyGAWAYYRQGQZKCR-UWTATZPHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(+)-2-Chloropropionic Acid (CAS 7474-05-7) Procurement Baseline and Comparator Identification


(R)-(+)-2-Chloropropionic acid (CAS 7474-05-7) is a chiral chlorocarboxylic acid with the molecular formula C₃H₅ClO₂. It is the (R)-enantiomer of 2-chloropropionic acid, the simplest chiral chlorocarboxylic acid available as a single enantiomer [1]. The compound is commercially supplied as a colorless to pale yellow liquid with standard specifications including purity ≥99.0% (sum of enantiomers, GC), specific optical rotation [α]20/D +14° (neat), density 1.258 g/mL at 20 °C, and boiling point 185-188 °C [2]. Its chirality is significant in pharmaceutical and agrochemical applications, where the specific enantiomer can exhibit different biological activities .

Why (R)-(+)-2-Chloropropionic Acid Cannot Be Substituted with Racemic Mixtures or the (S)-Enantiomer


Substitution of (R)-(+)-2-chloropropionic acid with racemic 2-chloropropionic acid or the (S)-enantiomer (CAS 29617-66-1) is not scientifically valid for applications requiring stereochemical integrity. The (R)- and (S)-enantiomers exhibit fundamentally different biological properties: the (S)-enantiomer is classified as a neurotoxin and is associated with higher toxicity levels compared to its (R)-counterpart [1][2]. In synthetic applications, use of the racemate would introduce a 50% impurity of the undesired enantiomer, necessitating additional resolution steps and reducing overall yield by at least half when stereospecific transformations are required. Furthermore, the optical rotation sign differs between enantiomers ([α]20/D +14° for (R) versus negative rotation for (S)), which has direct implications for quality control and regulatory compliance in pharmaceutical manufacturing where enantiomeric identity must be verified . The specific evidence below quantifies these differential dimensions.

Quantitative Differentiation Evidence for (R)-(+)-2-Chloropropionic Acid (CAS 7474-05-7) vs. Comparators


Enantiomeric Purity and Biological Activity Divergence vs. (S)-(-)-2-Chloropropionic Acid

(R)-(+)-2-chloropropionic acid is the enantiomer with favorable biological properties relative to the (S)-enantiomer. While both compounds share identical molecular formula and physical properties, their biological activities diverge substantially. The (S)-enantiomer (CAS 29617-66-1) is classified as a neurotoxin and exhibits higher toxicity levels compared to the (R)-counterpart [1]. This stereochemistry-dependent toxicity profile has direct implications for pharmaceutical applications where the (R)-enantiomer is the preferred building block. Commercial (R)-(+)-2-chloropropionic acid is supplied at ≥99.0% purity (sum of enantiomers, GC) with specific optical rotation [α]20/D +14° (neat), ensuring minimal contamination by the neurotoxic (S)-enantiomer .

Chiral purity Biological activity Toxicology

Chiral Building Block Efficiency in Asymmetric Synthesis vs. Racemic 2-Chloropropionic Acid

Using enantiomerically pure (R)-(+)-2-chloropropionic acid as a chiral building block eliminates the 50% yield loss inherent in starting from racemic mixtures. When racemic 2-chloropropionic acid is employed in stereospecific syntheses, the undesired (S)-enantiomer does not participate in the desired transformation and must be separated post-reaction, effectively capping maximum yield at 50% for the target stereoisomer without additional resolution steps. In contrast, the enantiopure (R)-enantiomer allows theoretical yields approaching 100% for stereospecific transformations [1]. Synthesis of thiolactic acid and subsequent 2(R),5(S)-oxathiolanones from (R)-(+)-2-chloropropionic acid exemplifies this efficiency, where the stereochemical information at the C2 position is retained throughout the synthetic sequence .

Asymmetric synthesis Synthetic efficiency Chiral intermediate

Configuration Retention in Chemical Dehalogenation vs. Enzymatic Hydrolysis Comparators

The (R)-configuration of 2-chloropropionic acid is retained during chemical dehalogenation to produce D-lactic acid. In a chemoenzymatic process converting racemic 2-chloropropionic acid, the (S)-enantiomer is enzymatically dehalogenated by L-2-haloacid dehalogenase, while the unreacted (R)-2-chloropropionic acid undergoes chemical dehalogenation with retention of configuration to yield D-lactic acid. This combined process achieves total conversion to D-lactic acid with enantiomeric excess (e.e.) of approximately 94% [1]. The configuration retention property of the (R)-enantiomer under chemical dehalogenation conditions is essential for the economic viability of this process, as it enables the (R)-enantiomer to serve as a direct precursor to D-lactic acid without racemization.

Configuration retention Chemoenzymatic conversion D-Lactic acid

High Optical Purity Production Process vs. Alternative Resolution Methods

A patented ester exchange process for preparing (R)-(+)-2-chloropropionic acid achieves optical purity ≥99% and yield ≥90%, representing a validated commercial manufacturing route with documented performance metrics [1]. This compares favorably with alternative resolution methods: resolution of racemic 2-chloropropionic acid using optically active 2-aryl-2-isopropylethylamine yields the (S)-enantiomer with only 24.2% yield and 83.2% enantiomeric excess , while immobilized porcine pancreas lipase hydrolysis of methyl 2-chloropropionate produces (R)-2-chloropropionic acid with approximately 87% enantiomeric excess [2]. The ester exchange process thus provides a ≥10 percentage point improvement in optical purity and ≥65 percentage point improvement in yield relative to conventional resolution approaches.

Process chemistry Optical purity Manufacturing

Capillary Electrophoresis Baseline Separation for Quality Control vs. Racemic Mixture

A patented capillary electrophoresis method using diode array detection achieves baseline separation of R-2-chloropropionic acid and S-2-chloropropionic acid monomers [1]. This validated analytical method enables precise quantification of enantiomeric purity for quality control and batch release testing. The method is characterized by good separation degree (baseline resolution) and simple operation, providing a reliable analytical foundation for verifying that procured (R)-(+)-2-chloropropionic acid meets the ≥99.0% (sum of enantiomers, GC) purity specification claimed by commercial suppliers [2]. The availability of this validated separation method reduces analytical burden for end-users requiring enantiomeric purity verification.

Analytical quality control Enantiomeric purity Capillary electrophoresis

Validated Application Scenarios for (R)-(+)-2-Chloropropionic Acid (CAS 7474-05-7) Based on Quantitative Evidence


Synthesis of (R)-Thiolactic Acid and 2(R),5(S)-Oxathiolanones

(R)-(+)-2-Chloropropionic acid serves as the starting material for synthesizing thiolactic acid, which subsequently reacts with pivalaldehyde to yield 2(R),5(S)-oxathiolanones . This synthetic route leverages the stereochemical integrity of the (R)-enantiomer at C2 to establish the correct absolute configuration in the final oxathiolanone products, which are intermediates for antiviral and other pharmaceutical agents. The ≥99.0% enantiomeric purity of commercial (R)-(+)-2-chloropropionic acid ensures that the stereochemical outcome is predictable and reproducible .

Chemoenzymatic Production of High-Optical-Purity D-Lactic Acid

In processes converting racemic 2-chloropropionic acid to D-lactic acid, the (R)-enantiomer undergoes chemical dehalogenation with retention of configuration to contribute to the final D-lactic acid product [1]. This application exploits the unique property of the (R)-enantiomer to retain stereochemistry under base-catalyzed hydrolysis conditions, enabling total conversion of racemic feedstock to D-lactic acid with 94% enantiomeric excess. Procurement of enantiopure (R)-(+)-2-chloropropionic acid eliminates the need for the enzymatic resolution step entirely when D-lactic acid is the sole target product [1].

Synthesis of (R)-2-Chloropropionyl Chloride for Pyridazinone PDE Inhibitors

(R)-(+)-2-Chloropropionic acid is converted to (R)-2-chloropropionyl chloride, a key intermediate in the synthesis of (R)-4,5-dihydro-5-methylpyridazin-3(2H)-one derivatives bearing pyrazolopyridine rings . These compounds are investigated as potential phosphodiesterase (PDE) inhibitors for therapeutic applications. The (R)-configuration at the chloropropionyl moiety is critical for the stereochemical outcome of the pyridazinone ring formation and subsequent biological activity .

Quality Control and Enantiomeric Purity Verification via Capillary Electrophoresis

For laboratories procuring (R)-(+)-2-chloropropionic acid, the capillary electrophoresis method with diode array detection provides a validated approach for verifying enantiomeric purity and detecting any contamination by the neurotoxic (S)-enantiomer [2]. The method achieves baseline separation of R- and S-monomers, enabling quantitative analysis of optical purity at levels exceeding the ≥99.0% specification. This analytical capability supports GMP compliance and regulatory documentation requirements for pharmaceutical intermediate procurement [2].

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